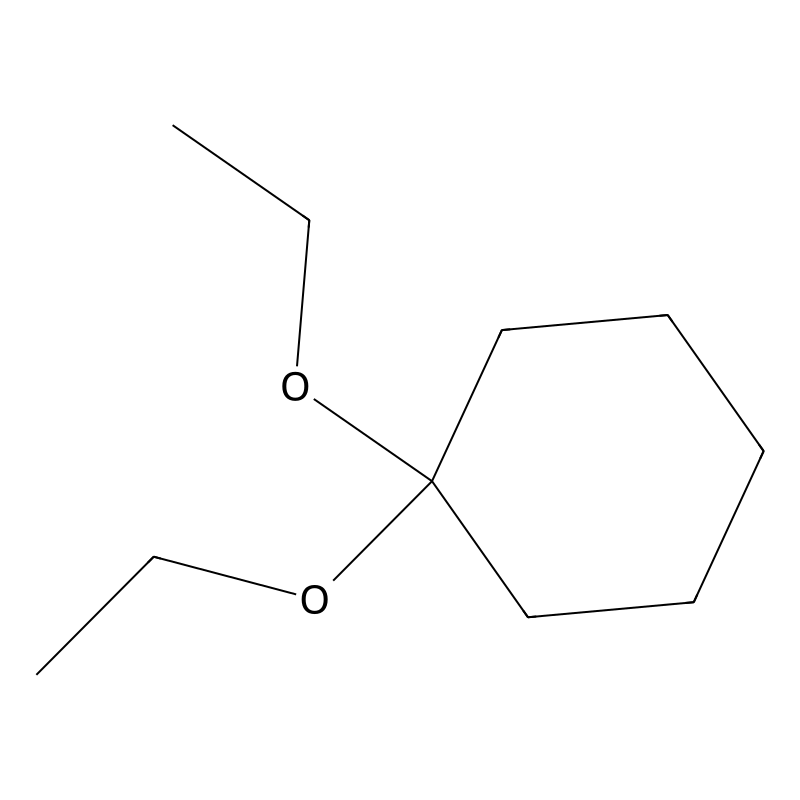

1,1-Diethoxycyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

1.1-Diethoxycyclohexane (also known as cyclohexanone diethyl acetal or cyclohexanone diethyl ketal) is a colorless liquid with a mild odor. While not extensively used in research itself, it serves as a precursor for various ketones and aldehydes frequently employed in scientific investigations [].

Precursor to Ketones and Aldehydes:

1.1-Diethoxycyclohexane undergoes acid hydrolysis to yield cyclohexanone, a valuable intermediate in organic synthesis. Cyclohexanone finds applications in the production of numerous pharmaceuticals, nylon 6, and various resins [, ].

Protecting Group Strategy:

The acetal protecting group present in 1,1-diethoxycyclohexane offers temporary protection for the carbonyl group (C=O) in various molecules. This protection allows for selective modification of other functional groups within the molecule while keeping the carbonyl group intact. The acetal group can be readily removed under acidic or basic conditions, revealing the original carbonyl functionality.

Solvent Applications:

1,1-Diethoxycyclohexane exhibits suitable solvent properties, making it a valuable tool in some research settings. Its low boiling point (76-78 °C) and inertness towards many functional groups allow its use in various extraction and recrystallization processes [].

1,1-Diethoxycyclohexane is an organic compound with the chemical formula C₁₀H₂₀O₂. It is classified as a diethyl acetal of cyclohexanone, characterized by the presence of two ethoxy groups attached to the first carbon of the cyclohexane ring. This compound is a colorless liquid at room temperature and is known for its unique structural properties, which influence its reactivity and potential applications in various fields.

1,1-Diethoxycyclohexane can be synthesized through a carbonyl addition reaction involving cyclohexanone and ethanol in the presence of an acid catalyst. The process typically yields the desired acetal product with moderate efficiency; for instance, one study reported a yield of approximately 59% . The general reaction mechanism involves the formation of a hemiacetal intermediate followed by dehydration to form the acetal.

The applications of 1,1-diethoxycyclohexane are primarily found in organic synthesis and chemical research. Its unique structure allows it to serve as a precursor for various chemical transformations. Additionally, due to its ether-like properties, it may find utility as a solvent or reagent in laboratory settings. Its role as an intermediate in organic synthesis highlights its importance in developing more complex molecules.

Several compounds share structural similarities with 1,1-diethoxycyclohexane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexanone | Ketone | Parent compound for diethyl acetal synthesis |

| 2,2-Diethoxypropane | Diethyl acetal | Exhibits different elimination products |

| Ethyl acetate | Ester | Common solvent with distinct reactivity |

| Diethyl ether | Ether | Known for its volatility and use as an anesthetic |

Uniqueness: 1,1-Diethoxycyclohexane's uniqueness lies in its cyclohexane ring structure combined with two ethoxy groups at the same carbon atom, distinguishing it from other diethyl acetals and ethers that may have different structural arrangements or functional groups.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 120 of 1451 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 1331 of 1451 companies with hazard statement code(s):;

H412 (96.69%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index